molecular formula C23H28O6 B2484103 1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose CAS No. 153186-10-8

1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose

Cat. No.: B2484103
CAS No.: 153186-10-8
M. Wt: 400.471
InChI Key: NVBGHWZBQWKVNK-MXHMCPQYSA-N
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Description

1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose is a useful research compound. Its molecular formula is C23H28O6 and its molecular weight is 400.471. The purity is usually 95%.
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Scientific Research Applications

Glycosylation and Organic Synthesis

1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose has been involved in studies focusing on glycosylation, an essential process in organic synthesis. This compound has been used in the stereoselective synthesis of β-D-lyxofuranosyl glycosides, a key step in creating various glycoconjugates and oligosaccharides (Dahlhoff, 1990).

X-ray Crystallography and Molecular Structure

Research involving x-ray crystallographic analysis of lyxofuranose derivatives has been conducted to understand their molecular structure. This analysis provides insights into the configuration and conformation of these molecules, which is crucial in designing molecules with specific biological activities (Luger, Yamamoto, & Inokawa, 1982).

Nucleophilic Displacement Reactions

Studies on nucleophilic displacement reactions in carbohydrates involving derivatives of lyxofuranose have been explored. These studies provide valuable information on the reactivity and transformation of carbohydrate molecules under different chemical conditions (Brimacombe, Hunedy, & Tucker, 1968).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel phosphorus derivatives of sugars, including lyxofuranose derivatives. These compounds have potential applications in various fields, including medicinal chemistry (Venugopal, Reddy, Babu, & Reddy, 2000).

Properties

IUPAC Name

[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-22(2)27-19-20(26-14-18-11-7-4-8-12-18)23(15-24,29-21(19)28-22)16-25-13-17-9-5-3-6-10-17/h3-12,19-21,24H,13-16H2,1-2H3/t19-,20+,21+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBGHWZBQWKVNK-BESBDSHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@@](O[C@@H]2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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